molecular formula C19H38N2O2 B14380112 1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine CAS No. 89857-81-8

1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine

Cat. No.: B14380112
CAS No.: 89857-81-8
M. Wt: 326.5 g/mol
InChI Key: HXEHSDYORNAQTC-UHFFFAOYSA-N
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Description

1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a piperazine ring substituted with a dioxolane moiety, which imparts distinctive chemical properties.

Preparation Methods

The synthesis of 1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine involves several steps:

  • Synthetic Routes and Reaction Conditions

    • The preparation typically begins with the formation of the dioxolane ring. This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
    • The resulting dioxolane intermediate is then subjected to alkylation with a nonyl group to introduce the nonyl substituent.
    • Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, where the dioxolane intermediate reacts with a piperazine derivative under basic conditions.
  • Industrial Production Methods

    • Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield.
    • Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the nonyl group, leading to the formation of corresponding alcohols or ketones.

      Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

      Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

  • Major Products

    • Oxidation products include alcohols and ketones.
    • Reduction products are primarily diols.
    • Substitution reactions yield various substituted piperazine derivatives.

Scientific Research Applications

1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine has diverse applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Serves as a ligand in coordination chemistry, forming complexes with transition metals.
  • Biology

    • Investigated for its potential as a bioactive compound with antimicrobial properties.
    • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
  • Medicine

    • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
    • Evaluated for its pharmacokinetic properties and bioavailability.
  • Industry

    • Utilized in the development of specialty chemicals and materials.
    • Employed in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine involves its interaction with specific molecular targets:

  • Molecular Targets

    • The compound may interact with enzymes, inhibiting their activity and affecting metabolic pathways.
    • It can bind to receptors, modulating signal transduction processes.
  • Pathways Involved

    • The compound’s effects on cellular pathways can lead to alterations in gene expression, protein synthesis, and cellular metabolism.
    • Its interaction with membrane components can influence cell signaling and transport mechanisms.

Comparison with Similar Compounds

1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.

      1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine: Contains a morpholine ring, offering different chemical properties.

      1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine: Features a pyrrolidine ring, affecting its reactivity and applications.

  • Uniqueness

    • The presence of the piperazine ring in this compound imparts unique pharmacological properties.
    • The dioxolane moiety enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

89857-81-8

Molecular Formula

C19H38N2O2

Molecular Weight

326.5 g/mol

IUPAC Name

1-methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]piperazine

InChI

InChI=1S/C19H38N2O2/c1-4-5-6-7-8-9-10-11-19(2)22-17-18(23-19)16-21-14-12-20(3)13-15-21/h18H,4-17H2,1-3H3

InChI Key

HXEHSDYORNAQTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCC(O1)CN2CCN(CC2)C)C

Origin of Product

United States

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